molecular formula C17H24ClNO6 B4000627 N-[2-(2-allyl-4-chlorophenoxy)ethyl]-3-methoxy-1-propanamine oxalate

N-[2-(2-allyl-4-chlorophenoxy)ethyl]-3-methoxy-1-propanamine oxalate

Cat. No.: B4000627
M. Wt: 373.8 g/mol
InChI Key: WGYVEZBRBINRCH-UHFFFAOYSA-N
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Description

N-[2-(2-allyl-4-chlorophenoxy)ethyl]-3-methoxy-1-propanamine oxalate is a useful research compound. Its molecular formula is C17H24ClNO6 and its molecular weight is 373.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.1292152 g/mol and the complexity rating of the compound is 310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

  • The study on the molecular structure and characteristics of bis(2-methoxy-4-allylphenyl)oxalate revealed insights into the chemical behavior of this compound, comparing theoretical predictions with experimental observations. The research focused on the compound's synthesized structure, vibrational frequencies, NMR chemical shifts, and potential for non-linear optical (NLO) properties, along with thermodynamic properties (Şahin, Kantar, Şaşmaz, & Büyükgüngör, 2016).

Reaction Mechanisms

  • The Simmons-Smith reaction, involving the cyclopropanation of alkenes with metal carbenoids, was explored to understand the reaction pathways of this chemical process. The study provided valuable insights into the mechanisms of cyclopropanation, which could be relevant for the synthesis or modification of compounds similar to N-[2-(2-allyl-4-chlorophenoxy)ethyl]-3-methoxy-1-propanamine oxalate (Nakamura, Hirai, & Nakamura, 2003).

Potential Applications

  • The synthesis and antibacterial activity of related compounds, such as 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamines, were investigated. These compounds, after being condensed with aromatic aldehydes and ketones, showed significant antibacterial activity, suggesting potential applications in developing new antibacterial agents (Arutyunyan, Akopyan, Akopyan, Stepanyan, Panosyan, & Gevorgyan, 2017).

Properties

IUPAC Name

N-[2-(4-chloro-2-prop-2-enylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2.C2H2O4/c1-3-5-13-12-14(16)6-7-15(13)19-11-9-17-8-4-10-18-2;3-1(4)2(5)6/h3,6-7,12,17H,1,4-5,8-11H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYVEZBRBINRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCOC1=C(C=C(C=C1)Cl)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(2-allyl-4-chlorophenoxy)ethyl]-3-methoxy-1-propanamine oxalate
Reactant of Route 2
N-[2-(2-allyl-4-chlorophenoxy)ethyl]-3-methoxy-1-propanamine oxalate
Reactant of Route 3
N-[2-(2-allyl-4-chlorophenoxy)ethyl]-3-methoxy-1-propanamine oxalate
Reactant of Route 4
N-[2-(2-allyl-4-chlorophenoxy)ethyl]-3-methoxy-1-propanamine oxalate
Reactant of Route 5
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N-[2-(2-allyl-4-chlorophenoxy)ethyl]-3-methoxy-1-propanamine oxalate
Reactant of Route 6
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N-[2-(2-allyl-4-chlorophenoxy)ethyl]-3-methoxy-1-propanamine oxalate

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